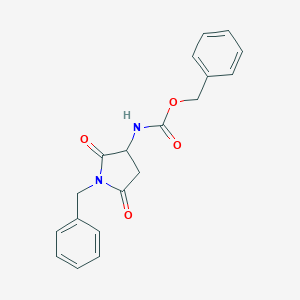

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar carbamate structures involves the reaction of alkyl aryl ketones with carbamoyl chlorides in the presence of pyridine, leading to the formation of arylenyl alkyl carbamates. These compounds can undergo carbolithiation, a process where alkyllithium and diamine facilitate the synthesis of lithiated benzyl carbamates, showcasing a method that could be adapted for the synthesis of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Peters, Seppi, Fröhlich, Wibbeling, & Hoppe, 2002).

Molecular Structure Analysis

Detailed studies on the molecular structure of similar compounds have been conducted using vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopy alongside HOMO–LUMO, NBO, NLO, and MEP analysis using DFT calculations. These studies provide insights into the electronic and structural characteristics that could be applied to understand the molecular structure of this compound (Rao, Prasad, Sri, & Veeraiah, 2016).

Chemical Reactions and Properties

Chemical reactions involving carbamate compounds often include interactions with various electrophiles and nucleophiles, leading to a variety of functionalized products. For instance, the synthesis and optical properties of related phosphorescent ligands involve multiple steps, including diazotization and Suzuki coupling reactions, which could be relevant for understanding the reactivity of this compound (Xi-cun, 2013).

Physical Properties Analysis

The physical properties of carbamate derivatives, such as melting points, boiling points, and solubility, can be influenced by their molecular structure and substituents. Studies on similar compounds, such as those involving lanthanide-based coordination polymers, offer insights into how the physical properties of this compound might be characterized (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Chemical Properties Analysis

The chemical properties of carbamates, such as reactivity, stability, and the potential for forming various derivatives, are critical for their application in synthesis. The reaction mechanisms and stability of carbamates under different conditions can provide valuable information for handling and utilizing this compound in synthetic applications. Research on the antimicrobial activity and acid dissociation constants of similar compounds demonstrates the diverse chemical behavior and applications of carbamates (Nural, Gemili, Ulger, Sari, De Coen, & Şahin, 2018).

Scientific Research Applications

Catalysis and Synthesis

Intramolecular Hydroamination Catalyzed by Au(I)

A study demonstrated that Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, including those derived from benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate, is effective for forming piperidine derivatives (Zhang et al., 2006).

Synthesis of Aminoalkylphosphonates

Another study used benzyl carbamate in the Mannich-type condensation for the synthesis of 1-(N-benzyloxycarbonylamino)arylmethyl-phosphonic derivatives (Cai et al., 2007).

Biological Evaluation

- Hybrid Anticonvulsants Derivatives: Research in 2015 synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, demonstrating potential as hybrid anticonvulsant agents (Kamiński et al., 2015).

Spectroscopic Studies

- Vibrational and UV–Visible Spectroscopic Analysis: A 2016 study focused on the vibrational and electronic properties of a benzyl carbamate derivative, providing insights into its molecular geometry and properties (Rao et al., 2016).

Enzyme Inhibition

Cholinesterase Inhibition

Research has shown that benzyl carbamate derivatives can inhibit acetyl- and butyrylcholinesterase enzymes, with potential implications for treating diseases like Alzheimer’s (Bąk et al., 2019).

Selective Inhibitors of BChE

A study in 2021 found that certain benzyl carbamate derivatives were highly effective as selective inhibitors of butyrylcholinesterase, surpassing the activity of clinically used inhibitors (Magar et al., 2021).

Safety and Hazards

properties

IUPAC Name |

benzyl N-(1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-17-11-16(18(23)21(17)12-14-7-3-1-4-8-14)20-19(24)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPFKGKSRKPPCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631575 |

Source

|

| Record name | Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219424-59-5 |

Source

|

| Record name | Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)